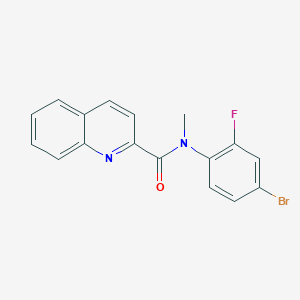
N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide, also known as GSK461364A, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the quinoline carboxamide family and has been found to exhibit anti-cancer properties by inhibiting the activity of polo-like kinase 1 (PLK1).
Wirkmechanismus
N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide exerts its anti-cancer effects by inhibiting the activity of PLK1. PLK1 plays a critical role in cell division and proliferation, and its overexpression has been linked to the development and progression of many types of cancer. By inhibiting PLK1, this compound prevents the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-cancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been found to inhibit tumor growth in animal models of cancer. In addition, this compound has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide is its selectivity for PLK1. This makes it a promising candidate for cancer therapy, as it is expected to have fewer off-target effects than other kinase inhibitors. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide. One area of interest is the development of more potent and selective PLK1 inhibitors based on the structure of this compound. Another area of interest is the identification of biomarkers that can predict the response to this compound in cancer patients. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in cancer therapy.
Synthesemethoden
The synthesis of N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with methyl anthranilate to form 4-bromo-2-fluoro-N-methylbenzamide. This intermediate is then reacted with 2-chloroquinoline-3-carboxylic acid to produce this compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to selectively inhibit the activity of PLK1, a protein kinase that plays a critical role in cell division and proliferation. PLK1 is overexpressed in many types of cancer and is therefore a promising target for cancer therapy.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O/c1-21(16-9-7-12(18)10-13(16)19)17(22)15-8-6-11-4-2-3-5-14(11)20-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPQLUQIZWNBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Br)F)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7646715.png)
![2-iodo-N-[(1S,2R)-2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B7646719.png)
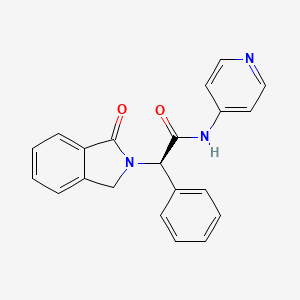
![(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7646729.png)
![4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one](/img/structure/B7646732.png)
![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]acetamide](/img/structure/B7646746.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide](/img/structure/B7646762.png)
![6-Ethyl-3-[(5-methyl-1,2-oxazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7646763.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-ethyl-N-(4-fluorophenyl)acetamide](/img/structure/B7646767.png)
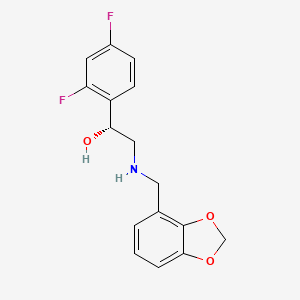
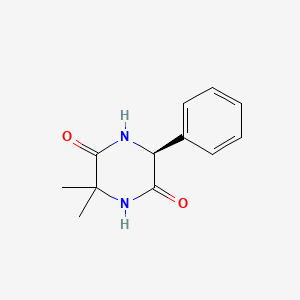
![1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7646793.png)
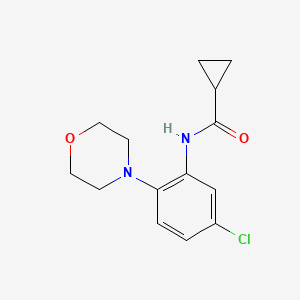
![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)